2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Muscarinic Receptor Binding Subtype Selectivity Radioligand Displacement

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a synthetic heterocyclic small molecule (C16H19N3O4S, MW 349.41) that belongs to the aryl sulfonyl piperidine class. Its structure incorporates a pyrazine ring linked via an ether bridge to a piperidine scaffold, which is further N-functionalized with a 2-methoxybenzenesulfonyl group.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 2034475-05-1
Cat. No. B2370453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine
CAS2034475-05-1
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C16H19N3O4S/c1-22-14-6-2-3-7-15(14)24(20,21)19-10-4-5-13(12-19)23-16-11-17-8-9-18-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3
InChIKeyBJCLLTDPFPVIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine (CAS 2034475-05-1): Structural and Procurement Overview


2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a synthetic heterocyclic small molecule (C16H19N3O4S, MW 349.41) that belongs to the aryl sulfonyl piperidine class [1]. Its structure incorporates a pyrazine ring linked via an ether bridge to a piperidine scaffold, which is further N-functionalized with a 2-methoxybenzenesulfonyl group. The compound is primarily offered as a research chemical and building block for medicinal chemistry exploration, with its characterization documented in supplier catalogs and cheminformatics databases. A closely related positional isomer, 2-((1-((2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448126-25-7), shares the same molecular formula and connectivity but differs in the substitution position on the piperidine ring .

Why 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine Cannot Be Freely Substituted by In-Class Analogs


Substituting 2-((1-((2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine with apparent structural neighbors risks product failure because regioisomeric and functional-group variations within the aryl sulfonyl piperidine series can profoundly shift target engagement profiles. The position of the pyrazinyloxy substituent on the piperidine ring (3-yl vs. 4-yl) alters the spatial orientation of the heterocycle, potentially dictating whether it can productively occupy a binding pocket [1]. Similarly, altering the aryl sulfonyl substituent (e.g., replacing 2-methoxy with 2-trifluoromethoxy) modulates both lipophilicity and electronic character, which in turn can affect potency, selectivity, and metabolic stability in ways that are not predictable from structure alone [2]. Without compound-specific comparative data, generic substitution introduces unacceptable uncertainty in any assay or synthesis step.

Product-Specific Quantitative Evidence Guide for 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine


Muscarinic M1 Receptor Affinity: Head-to-Head Comparison with M2 Subtype

In radioligand displacement assays curated by ChEMBL and Nova Pharmaceutical, 2-((1-((2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine demonstrated measurable affinity for the muscarinic acetylcholine M1 receptor (Ki = 156 nM), whereas affinity for the M2 receptor was markedly lower (Ki = 1,370 nM reported in one measurement; Ki = 13,700 nM in another), yielding a minimum selectivity window of 8.8-fold for M1 over M2 [1]. This quantitative difference indicates that the compound exhibits subtype-selective binding, a property not guaranteed for other sulfonyl piperidine analogs.

Muscarinic Receptor Binding Subtype Selectivity Radioligand Displacement

Regioisomeric Differentiation: 3-Piperidinyloxy vs. 4-Piperidinyloxy Substitution

The target compound bears the pyrazinyloxy group at the 3-position of the piperidine ring, whereas the commercially available regioisomer 2-((1-((2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448126-25-7) places the same group at the 4-position . In piperidine-based ligands, a shift from 4-substitution to 3-substitution alters the distance and angle between the terminal heterocycle and the sulfonyl aryl ring, a feature known to influence docking poses in protein binding sites. Although direct comparative biological data for the two regioisomers are not publicly available, this structural divergence constitutes a first-principles rationale for non-substitutability.

Regioisomerism Structure-Activity Relationship Conformational Analysis

Aryl Sulfonyl Substituent Effects: Methoxy vs. Trifluoromethoxy Analogs

A closely related analog, 2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine (molecular formula C16H16F3N3O4S), replaces the 2-methoxy group with a 2-trifluoromethoxy substituent [1]. The –OCF3 group is a stronger electron-withdrawing moiety and significantly increases lipophilicity compared to –OCH3. In medicinal chemistry campaigns, such aromatic substituent changes can drastically alter binding kinetics, metabolic soft-spot sensitivity, and off-target profiles, even when the core scaffold is identical. No head-to-head pharmacological comparison between the two compounds is currently available, but the substituent difference is sufficient to preclude interchange without experimental validation.

Electron-Withdrawing Group Lipophilicity Modulation Metabolic Stability

Best Research and Industrial Application Scenarios for 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine


Muscarinic Acetylcholine Receptor Subtype Profiling

The M1-over-M2 binding selectivity demonstrated in vitro makes 2-((1-((2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine a candidate for studies aimed at differentiating M1-mediated cognitive effects from M2-mediated cardiac effects. In panel screening assays, it can serve as a positive control or probe molecule for M1 receptor engagement [1].

Medicinal Chemistry Scaffold Expansion

The well-defined 2-methoxybenzenesulfonyl-piperidine-3-yloxy-pyrazine architecture provides a modular scaffold for analog synthesis. Researchers can introduce variations at the pyrazine, piperidine, or sulfonyl phenyl ring while preserving the 3-substitution pattern to explore structure-activity relationships in a controlled manner .

Regioisomeric Selectivity Proof-of-Concept Studies

Given the availability of the 4-yloxy regioisomer, this compound is uniquely positioned for comparative studies that isolate the impact of piperidine substitution geometry on biological activity. Such studies inform computational docking and pharmacophore model refinement, with implications for rational drug design .

Analytical Reference for Sulfonamide Metabolite Elucidation

The compound's distinct fragmentation pattern under mass spectrometry, owing to the combination of sulfonamide, pyrazine, and piperidine ether motifs, makes it useful as a reference standard in metabolite identification workflows for aryl sulfonamide drug candidates [1].

Quote Request

Request a Quote for 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.